A Comprehensive Technical Guide to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
A Comprehensive Technical Guide to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block in modern medicinal chemistry. This document consolidates its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.
Core Properties and Identification
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is commonly available as its oxalate salt, which enhances its stability and handling properties. The most frequently cited form is the hemioxalate.
| Property | Value | Reference |
| Chemical Name | tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate ethanedioate (2:1) | |
| CAS Number | 1041026-71-4 (hemioxalate) | [1] |
| Molecular Formula | C22H38N4O8 (hemioxalate) | |
| Molecular Weight | 486.57 g/mol (hemioxalate) | [2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Physicochemical Characteristics
| Property | Value |
| IUPAC Name | tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |
| InChI Key | PYRAMVPOMDHTNX-UHFFFAOYSA-N (hemioxalate) |
| Physical Form | Solid |
Experimental Protocols
Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
A common route to the free base involves the deprotection of a protected precursor. One documented method involves the following steps:
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Reaction Setup : A round-bottom flask is purged with argon and charged with 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, ammonium formate, and 10% palladium on carbon in methanol.
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Reaction Execution : The resulting mixture is stirred at 65°C for 3 hours.
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Work-up : The mixture is filtered and concentrated under vacuum to yield the title compound.[3]
To obtain the oxalate salt, the free base is then treated with a solution of anhydrous oxalic acid in a suitable solvent like ethanol, leading to the precipitation of the salt.
General Procedure for Buchwald-Hartwig Amination
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the diazaspirocyclic moiety onto aromatic systems.
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Reaction Setup : In a Schlenk flask under an inert atmosphere, degassed toluene is charged with the aryl bromide (1.0 equiv), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.1 equiv), Pd2(dba)3 (1-2.5 mol%), (±)-BINAP (1.5/Pd), triethylamine (~0.5 equiv), and potassium tert-butoxide (3.0 equiv).
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Reaction Execution : The reaction mixture is heated to 110°C and stirred until the aryl bromide is consumed, as monitored by TLC.
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Work-up : The mixture is cooled, filtered through celite, and the filter cake is washed with ethyl acetate. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography.[4]
Applications in Drug Discovery
The 2,6-diazaspiro[3.3]heptane scaffold is a highly valued building block in drug discovery due to its rigid, three-dimensional structure, which can impart favorable physicochemical and pharmacokinetic properties to drug candidates. It is often employed as a bioisostere for piperazine, offering a novel chemical space for lead optimization.[5]
Role as a Piperazine Bioisostere
The unique spirocyclic nature of the 2,6-diazaspiro[3.3]heptane core provides a distinct vectoral projection of substituents compared to the more flexible piperazine ring. This conformational rigidity can lead to enhanced target selectivity and potency.
Caption: Bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane.
Applications in Kinase and Receptor Targeting
This building block has been incorporated into molecules targeting a range of biological entities, including:
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Cyclin-Dependent Kinase (CDK) Inhibitors : The 2,6-diazaspiro[3.3]heptane moiety has been used in the synthesis of pyrimidine derivatives as potential CDK inhibitors for the treatment of proliferative diseases.[1]
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Sigma-2 (σ2) Receptor Ligands : Researchers have explored the use of diazaspiroalkanes, including the 2,6-diazaspiro[3.3]heptane core, in the development of high-affinity ligands for the σ2 receptor, which is implicated in various neurological and psychiatric disorders.[6]
Experimental Workflow and Analysis
The synthesis and subsequent use of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in a drug discovery pipeline typically follows a structured workflow.
Caption: General experimental workflow from synthesis to final compound.
Analytical Characterization
The primary analytical techniques for characterizing tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure.
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Mass Spectrometry (MS) : To determine the molecular weight and confirm the identity of the compound.
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High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
References
- 1. 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxylate | 1041026-71-4 [chemicalbook.com]
- 2. tert-Butyl 2,6-diazaspiro[3,3]heptane-2-carboxylate hemioxalate 97% | CAS: 1041026-71-4 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
